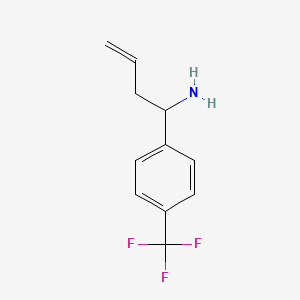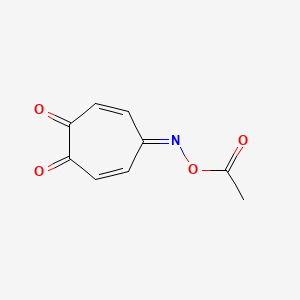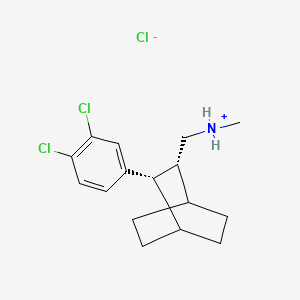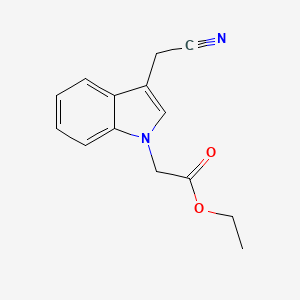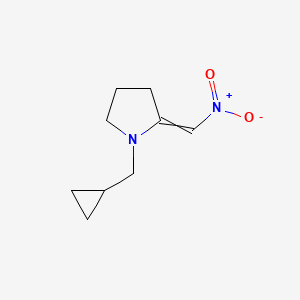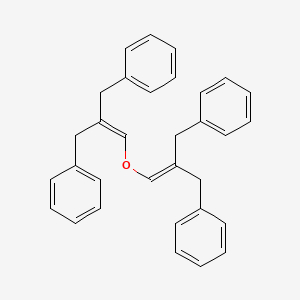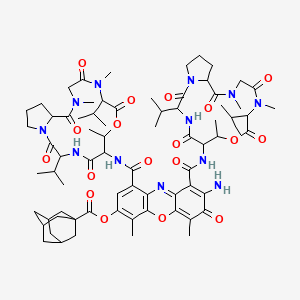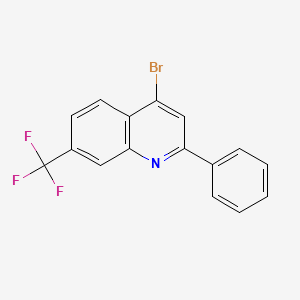
4-Bromo-2-phenyl-7-trifluoromethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-phenyl-7-trifluoromethylquinoline is a chemical compound with the molecular formula C16H9BrF3N and a molecular weight of 352.15 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenyl-7-trifluoromethylquinoline typically involves the bromination of 2-phenyl-7-trifluoromethylquinoline. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
4-Bromo-2-phenyl-7-trifluoromethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-phenyl-7-trifluoromethylquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-phenyl-6-trifluoromethylquinoline
- 4-Bromo-2-phenyl-8-trifluoromethylquinoline
- 4-Chloro-2-phenyl-7-trifluoromethylquinoline
Uniqueness: 4-Bromo-2-phenyl-7-trifluoromethylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with tailored biological activities and material properties .
Propriétés
Numéro CAS |
1189106-12-4 |
|---|---|
Formule moléculaire |
C16H9BrF3N |
Poids moléculaire |
352.15 g/mol |
Nom IUPAC |
4-bromo-2-phenyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9BrF3N/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(16(18,19)20)6-7-12(13)15/h1-9H |
Clé InChI |
JECUSUQFZRDGPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(F)(F)F)C(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
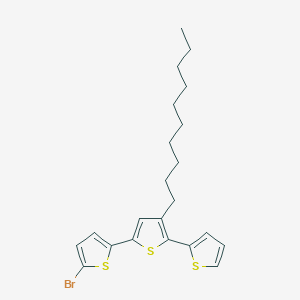
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
